molecular formula C15H12N2O2 B022019 2-Hydroxycarbamazepine CAS No. 68011-66-5

2-Hydroxycarbamazepine

Cat. No. B022019
CAS RN: 68011-66-5
M. Wt: 252.27 g/mol
InChI Key: VPZIYMMSJFWLSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-hydroxycarbamazepine involves the hepatic metabolism of carbamazepine. Pearce et al. (2002) identified human cytochromes P450 responsible for the formation of 2-hydroxycarbamazepine, emphasizing the role of CYP2B6 and CYP3A4 in its bioactivation. This bioactivation pathway is crucial for understanding the drug's pharmacokinetics and potential interactions with other pharmaceuticals (Pearce, Vakkalagadda, & Leeder, 2002).

Molecular Structure Analysis

The molecular structure of 2-hydroxycarbamazepine is characterized by modifications to the parent carbamazepine molecule, introducing a hydroxy group which affects its physicochemical properties and biological activity. The analysis of its structure helps in understanding the metabolite's reactivity and interactions with biological molecules.

Chemical Reactions and Properties

2-Hydroxycarbamazepine undergoes further metabolic transformations, including oxidation to reactive iminoquinone intermediates, as discussed by Ju and Uetrecht (1999). These transformations can lead to the formation of reactive metabolites implicated in idiosyncratic adverse reactions associated with carbamazepine use. The reactivity of these metabolites towards nucleophiles like glutathione highlights the potential for toxicological implications (Ju & Uetrecht, 1999).

Physical Properties Analysis

The physical properties of 2-hydroxycarbamazepine, such as solubility, melting point, and crystal structure, are influenced by the hydroxy group. These properties are critical for predicting the metabolite's behavior in biological systems and the environment. Katzhendler et al. (1998) explored the crystalline properties of carbamazepine in the presence of hydroxypropyl methylcellulose, indicating how modifications can influence drug release profiles and stability (Katzhendler, Azoury, & Friedman, 1998).

Scientific Research Applications

  • Spasticity Treatment in Multiple Sclerosis : Oxcarbazepine, a derivative of carbamazepine, has been effective in reducing spasticity symptoms in patients with multiple sclerosis at doses of 600-1200 mg daily, suggesting its potential as a treatment option in these conditions (Bittencourt, 1988).

  • Anticonvulsant Properties : Carbamazepine and its derivatives, including oxcarbazepine, primarily function by inhibiting sodium channel activity, making them effective anticonvulsants for treating epilepsy and neuropathic pain (Ambrósio et al., 2002).

  • Epilepsy Treatment : Oxcarbazepine serves as a valuable alternative to carbamazepine for patients with newly diagnosed epilepsy, especially for those experiencing severe side effects (Dam et al., 1989).

  • Anticonvulsant Efficacy in Rats : Oxcarbazepine, hydroxycarbazepine, and carbamazepine all exhibit similar anticonvulsant effects against metrazol-induced seizures in developing rats, with no significant differences between their effects (Kubová & Maresš, 1993).

  • Cytochrome P450 Enzymes in Bioactivation : Cytochrome P450 enzymes are involved in the bioactivation of carbamazepine, with CYP3A4 being a primary catalyst and CYP2C19 playing a secondary role (Pearce et al., 2008).

  • Drug Interaction with Imipramine : Carbamazepine significantly decreases the steady-state total serum concentrations of imipramine and its metabolite desipramine, though it does not significantly affect free drug concentrations (Szymura‐Oleksiak et al., 2001).

properties

IUPAC Name

3-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZIYMMSJFWLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218201
Record name 2-Hydroxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxycarbamazepine

CAS RN

68011-66-5
Record name 2-Hydroxycarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68011-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycarbamazepine
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Record name 2-Hydroxycarbamazepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68011-66-5
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Record name HYDROXYCARBAMAZEPINE, 2-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
RE Pearce, JP Uetrecht, JS Leeder - Drug metabolism and disposition, 2005 - ASPET
… to identify the P450s responsible for converting 2-hydroxycarbamazepine to 2-OHIS and to … for converting 2-hydroxycarbamazepine to 2-OHIS, neither 2-hydroxycarbamazepine, 2-…
Number of citations: 93 dmd.aspetjournals.org
C Ju, JP Uetrecht - Journal of Pharmacology and Experimental …, 1999 - ASPET
… and one of the major metabolites is 2-hydroxycarbamazepine, which has previously been … of 2-hydroxyiminostilbene than that of 2-hydroxycarbamazepine. We have also demonstrated …
Number of citations: 126 jpet.aspetjournals.org
RE Pearce, GR Vakkalagadda, JS Leeder - Drug metabolism and …, 2002 - ASPET
… 2-Hydroxycarbamazepine may also be involved in … The enzymes responsible for 2-hydroxycarbamazepine formation were not … Because of the role that 2-hydroxycarbamazepine and 3-…
Number of citations: 158 dmd.aspetjournals.org
XS Miao, CD Metcalfe - Analytical chemistry, 2003 - ACS Publications
… of the protonated 2-hydroxycarbamazepine. The only major … with that of isomeric 2-hydroxycarbamazepine. The only major … for 2-hydroxycarbamazepine and 3-hydroxycarbamazepine. …
Number of citations: 401 pubs.acs.org
R Mandrioli, F Albani, G Casamenti, C Sabbioni… - … of Chromatography B …, 2001 - Elsevier
… chromatographic conditions, carbamazepine and its metabolites 10,11-dihydro-10,11-epoxycarbamazepine, 10,11-dihydro-10,11-dihydroxycarbamazepine, 2-hydroxycarbamazepine, 3…
Number of citations: 99 www.sciencedirect.com
SI Kang, SY Kang, HG Hur - Applied Microbiology and Biotechnology, 2008 - Springer
… elegans was confirmed to produce 2-hydroxycarbamazepine (C1 (38%)) while U. ramanniana produced a yet unidentified ring-hydroxylated metabolite (M1 (8%)). The current study …
Number of citations: 51 link.springer.com
H Breton, M Cociglio, F Bressolle, H Peyriere… - … of Chromatography B, 2005 - Elsevier
Carbamazepine (CBZ) and oxcarbazepine (OXCBZ) are both antiepileptic drugs, which are prescribed as first-line drugs for the treatment of partial and generalized tonic–clonic …
Number of citations: 187 www.sciencedirect.com
XS Miao, JJ Yang, CD Metcalfe - Environmental science & …, 2005 - ACS Publications
… Lesser pathways include oxidation to 2-hydroxycarbamazepine (CBZ-2OH) and 3-hydroxycarbamazepine (CBZ-3OH), which appear to be catalyzed by CYP1A2, as well as oxidation to …
Number of citations: 481 pubs.acs.org
HZ Bu, P Zhao, DK Dalvie… - Rapid Communications in …, 2007 - Wiley Online Library
… of the current study was to identify other possible primary bioactivation pathways of CBZ and evaluate possible sequential bioactivation potential of CBZE, 2-hydroxycarbamazepine (2-…
E Marziali, MA Raggi, N Komarova… - Electrophoresis, 2002 - Wiley Online Library
… L/mol (10-hydroxycarbamazepine, 10,11-dihydroxycarbamazepine, 10,11-epoxycarbamazepine, oxcarbazepine) to several hundreds L/mol (carbamazepine, 2-hydroxycarbamazepine, …

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